molecular formula C22H24N2O8 B554432 (S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate CAS No. 17543-17-8

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate

Cat. No. B554432
CAS RN: 17543-17-8
M. Wt: 444,42 g/mole
InChI Key: KAURUWJRWPNSJD-SFHVURJKSA-N
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Description

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects

Synthetic phenolic antioxidants (SPAs), which include compounds structurally related to "(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate", have been widely used to prevent oxidative degradation in various products, enhancing their shelf life. The environmental occurrence of SPAs has been documented in indoor dust, air particulates, and water bodies. Human exposure to these compounds can occur through ingestion, dust inhalation, and the use of personal care products. Research indicates that some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption. Future studies should focus on identifying novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Nitisinone and its Degradation Products

Nitisinone, a compound related in usage to synthetic antioxidants and protective agents, has been studied for its stability and degradation pathways. While primarily used for treating hepatorenal tyrosinemia, its degradation products have been shown to possess significant stability, shedding light on the compound's properties and potential risks and benefits associated with its medical application (Barchańska et al., 2019).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen, a commonly used pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied. This research is relevant to the broader context of chemical degradation and environmental remediation. The study outlines the by-products of acetaminophen degradation and their biotoxicity, contributing to our understanding of environmental impacts and the need for effective treatment strategies (Qutob et al., 2022).

Environmental and Health Implications of Aromatic Nitro Compounds

The environmental and health implications of aromatic nitro compounds, including those structurally similar to "(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate", have been a subject of significant research. Studies encompass the atmospheric occurrence, fate, and potential health risks associated with exposure to these compounds, highlighting the necessity for ongoing investigation and development of safer chemical alternatives (Harrison et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAURUWJRWPNSJD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576752
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate

CAS RN

17543-17-8
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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